molecular formula C15H22ClN3O2S B1671851 Afobazol CAS No. 189638-30-0

Afobazol

Cat. No.: B1671851
CAS No.: 189638-30-0
M. Wt: 343.9 g/mol
InChI Key: MYSRFAUFQZYTOV-UHFFFAOYSA-N
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Description

Fabomotizole dihydrochloride (IUPAC: 4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine dihydrochloride; CAS 189638-30-0) is a selective anxiolytic agent first registered in Russia in 2006 under the trade name Afobazole . Structurally, it features a benzimidazole core substituted with ethoxy and morpholinoethylthio groups, forming a dihydrochloride salt to enhance solubility and stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSRFAUFQZYTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938369
Record name 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189638-30-0, 173352-39-1
Record name Afobazole dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189638-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FABOMOTIZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of Fabomotizole dihydrochloride involves several steps. The primary synthetic route includes the reaction of 6-ethoxy-1H-benzimidazole with 2-chloroethylmorpholine in the presence of a base to form the intermediate product. This intermediate is then treated with hydrogen chloride gas to yield Fabomotizole dihydrochloride .

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Fabomotizole dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fabomotizole dihydrochloride, also known as Afobazole, is an anxiolytic drug first launched in Russia in the early 2000s . It has been shown to have anxiolytic and neuroprotective effects without sedative or muscle relaxant actions . While its precise mechanism of action is not fully understood, research suggests it involves GABAergic activity, promotion of NGF and BDNF release, MT1 receptor agonism, MT3 receptor antagonism, and sigma agonism .

Anxiolytic and Neuroprotective Effects

Clinical trials have demonstrated that fabomotizole is well-tolerated and effective in treating anxiety . Studies in mice have also indicated antimutagenic and antiteratogenic properties . Furthermore, experiments in rats have shown a beneficial effect in models of ischemic stroke .

Sigma-1 Receptor Interaction

Research aims to clarify the dependence of fabomotizole's anxiolytic action on its interaction with Sigma1R. Studies using an elevated plus maze (EPM) test with male BALB/c mice showed that the anxiolytic-like effect of fabomotizole was blocked by Sigma1R antagonists . This suggests that compounds with agonist-like activity toward Sigma1R could induce an anxiolytic effect by regulating the functional activity of target proteins, inhibiting prooxidant mechanisms, and activating the UPR adaptive response .

Generalized Anxiety Disorder (GAD) and Adjustment Disorders (AD)

A multicenter randomized clinical research phase III trial compared the therapeutic efficacy and safety of afobazole (INN: fabomotizole) with diazepam in treating patients with Generalized Anxiety Disorder (GAD) and Adjustment Disorders (AD) . The trial involved 150 patients aged 18 to 60 years, with 60 patients diagnosed with GAD and 90 with AD, all of whom had simple structures of anxiety disorders without concurrent mental, neurological, or somatic disorders . Participants were randomized to receive either afobazole (30 mg/day; n=100) or diazepam (30 mg/day; n=50) for 30 days . Both afobazole and diazepam showed a significant reduction in HAMA total scores. However, the reduction of anxiety in the afobazole group exceeded that of the diazepam group . After therapy completion, the proportion of patients with no or mild disorder in the afobazole group was significantly higher than in the diazepam group . Adverse events were considerably lower in the afobazole group compared to the diazepam group, and no manifestations of afobazole withdrawal syndrome were found, while diazepam withdrawal syndrome was observed in 34 (68%) patients .

Cardioprotective Action

One study investigated the cardioprotective action of anxiolytic Afobazole using a translational rat model of chronic heart failure provoked by experimental anterior transmural myocardium infarction . The preventive action of Afobazole (15 mg/kg/day administered intraperitoneally during the first 15 days after coronary occlusion) on the development of heart failure was assessed 3 months after infarction . Afobazole prevented the development of pathological remodeling of the myocardium, maintained its inotropic function, and decreased the plasma level of brain natriuretic peptide, a known biochemical marker of chronic heart disease failure .

Neuroprotective Effects

Preclinical and clinical studies indicate that Afobazole exerts neuroprotective effects, providing additional benefits in the context of stress-related neurological disorders and cognitive decline . Experiments on immortalized hippocampal cell culture of mice showed that afobazole increases the NGF level in a final concentration of 10(-8) M and the BDNF level in final concentrations from 10(-8) to 10(-5) M .

Fabomotizole inhibited Aβ25-35-induced [Ca2+] increase and nitric oxide production in both rat cortical neurons and microglial cultures . It also decreased neuronal cell death and increased the levels of the pro-apoptotic proteins Bax and caspase-3, and augmented the level of the anti-apoptotic protein, Bcl-2 . In a 6-hydroxydopamine (6-OHDA)-lesioned mouse model of PD, the drug improved spontaneous forelimb use .

Dosage and Administration

For adult persons and children, it is recommended to use internally, after a meal. Usually, it is recommended to use 1 tablet (10 mg) three times per day. The maximum daily dose is 60 mg. The period of therapy is 2-4 weeks, but according to a doctor's prescription, it is possible to prolong the period up to 3 months .

Safety and Tolerability

Afobazole demonstrates a favorable safety and tolerability profile. The absence of sedation, cognitive impairment, and withdrawal symptoms renders Afobazole a particularly attractive option for individuals seeking cognitive enhancement and anxiety relief .

Limitations

Mechanism of Action

The mechanism of action of Fabomotizole dihydrochloride involves its interaction with sigma-1 receptors. It acts as an agonist at these receptors, which are involved in modulating the release of neurotrophic factors like nerve growth factor and brain-derived neurotrophic factor. This interaction helps to restore the functional activity of the gamma-aminobutyric acid (GABA) receptor complex, which is often impaired due to stress .

Additionally, Fabomotizole dihydrochloride has been shown to inhibit monoamine oxidase A (MAO-A) reversibly and may also interact with serotonin receptors, contributing to its anxiolytic effects .

Comparison with Similar Compounds

Pharmacological Profile

Fabomotizole acts as a Sigma1R chaperone agonist (Ki = 5.9 µM) with additional interactions at NRH:quinone reductase 2 (NQO2, Ki = 0.97 µM), monoamine oxidase A (MAO-A, Ki = 3.6 µM), and MT1 receptors (Ki = 16 µM) . Its anxiolytic effects are mediated through Sigma1R-dependent regulation of oxidative stress, unfolded protein response (UPR), and neuronal plasticity . Unlike benzodiazepines, it lacks sedation, myorelaxation, and dependence risks . Secondary benefits include neuroprotective, cytoprotective, and antiarrhythmic effects, particularly in alcoholic cardiomyopathy models .

Structural and Functional Analogues: Benzimidazole Derivatives

Fabomotizole belongs to the benzimidazole class, which includes compounds with varied substituents influencing pharmacological activity.

Table 1: Comparison with Benzimidazole Derivatives
Compound Substituents/Modifications Key Targets/Effects Clinical/Experimental Use Key Differences
Fabomotizole Ethoxy, morpholinoethylthio Sigma1R, NQO2, MAO-A Anxiolytic, neuroprotective Selective Sigma1R agonism; no sedation
4d, 4e, 4f Benzo[d][1,3]dioxol, bromo, nitro Not reported Synthetic intermediates Lack anxiolytic data; structural complexity limits bioavailability
5b-j Series Bromobenzo[d][1,3]dioxol groups Not reported Antimicrobial/anticancer research No evidence of CNS activity; halogenated groups may increase toxicity

Key Insights :

  • Fabomotizole’s morpholinoethylthio group is critical for Sigma1R binding, distinguishing it from other benzimidazoles focused on non-CNS applications .

Dihydrochloride Salts: Solubility and Stability Comparisons

Dihydrochloride salts improve drug solubility, but parent compounds dictate therapeutic outcomes.

Table 2: Comparison with Other Dihydrochloride Salts
Compound Parent Compound Primary Use Mechanism of Action Key Differences
Fabomotizole Benzimidazole derivative Anxiety, arrhythmia Sigma1R agonism, MAO-A inhibition Multitarget CNS activity
Trientine DH Triethylenetetramine Wilson’s disease Copper chelation Metal ion chelator; no CNS effects
Putrescine DH Biogenic amine (Putrescine) Laboratory standard Polyamine metabolism Endogenous metabolite; no therapeutic use
Famotidine Impurity Thiazole derivative Pharmaceutical impurity N/A Byproduct with no clinical role

Key Insights :

  • Fabomotizole’s dihydrochloride form enhances bioavailability, similar to trientine dihydrochloride, but its benzimidazole core enables unique CNS targeting .
  • Biogenic amine dihydrochlorides (e.g., putrescine) serve analytical or metabolic roles, contrasting with Fabomotizole’s therapeutic focus .

Mechanistic Comparison with Benzodiazepines

Table 3: Fabomotizole vs. Benzodiazepines
Parameter Fabomotizole Benzodiazepines (e.g., Diazepam)
Primary Target Sigma1R chaperone GABAA receptor
Sedation Absent Common
Dependence Risk None reported High
Secondary Effects Neuroprotection, antiarrhythmia Muscle relaxation, amnesia

Key Insights :

  • Fabomotizole’s lack of GABAA receptor binding avoids typical benzodiazepine side effects, making it safer for chronic use .

Biological Activity

Fabomotizole dihydrochloride, known commercially as Afobazole, is an anxiolytic compound that has gained attention for its diverse biological activities. Registered in Russia in 2006, it is primarily used for treating anxiety disorders without the sedative effects commonly associated with benzodiazepines. This article delves into the biological activity of fabomotizole, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Fabomotizole exhibits a multifaceted mechanism of action involving several molecular targets:

  • Sigma-1 Receptor (S1R) : Fabomotizole acts as a partial agonist at the sigma-1 receptor, which is implicated in various neuroprotective and anxiolytic effects. Its interaction with S1R is crucial for its therapeutic efficacy in anxiety management .
  • Monoamine Oxidase A (MAO-A) : The compound has been shown to inhibit MAO-A reversibly, which may contribute to its antidepressant-like effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine .
  • NRH: Quinone Reductase 2 (NQO2) : Fabomotizole also targets NQO2, which is involved in cellular defense mechanisms against oxidative stress .
  • GABAergic Mechanisms : Although not a direct GABA receptor agonist, fabomotizole influences GABAergic transmission, enhancing benzodiazepine binding in certain contexts .

Pharmacological Effects

Fabomotizole's pharmacological profile includes:

  • Anxiolytic Effects : In vivo studies have demonstrated significant anxiolytic activity in various animal models. For instance, administration of fabomotizole at doses of 2.5 mg/kg resulted in increased entries into open arms in the elevated plus maze test, indicating reduced anxiety levels .
  • Neuroprotective Properties : Research indicates that fabomotizole possesses neuroprotective effects against neurodegenerative conditions. It mitigates neuronal cell death and promotes cell survival pathways by modulating apoptotic proteins such as Bax and Bcl-2 .
  • Antidepressant-Like Effects : Clinical studies suggest that fabomotizole may also exhibit antidepressant properties, potentially due to its influence on serotonin levels and neurotrophic factors like BDNF .

Case Studies and Experimental Data

  • Elevated Plus Maze Test :
    • Objective : To assess the anxiolytic effect of fabomotizole.
    • Findings : Fabomotizole significantly increased open arm entries compared to controls, with antagonists to S1R blocking this effect, underscoring the role of S1R in mediating its anxiolytic activity .
  • Neuroprotection Against Aβ-Induced Toxicity :
    • Study Design : Rat cortical neurons were exposed to Aβ25-35.
    • Results : Fabomotizole reduced calcium influx and nitric oxide production while decreasing neuronal apoptosis markers, suggesting protective effects against Alzheimer's pathology .
  • Behavioral Recovery in Parkinson’s Disease Models :
    • In models induced by 6-hydroxydopamine (6-OHDA), fabomotizole improved motor function and increased dopamine levels alongside neurotrophic factor expression, highlighting its potential in neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeMechanism/TargetObserved Effects
AnxiolyticSigma-1 Receptor AgonismIncreased open arm entries in EPM
NeuroprotectionAnti-apoptotic pathwaysReduced cell death; increased Bcl-2 levels
Antidepressant-likeMAO-A InhibitionEnhanced serotonin levels
NeuroprotectionNQO2 modulationProtection against oxidative stress

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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